7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
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Overview
Description
7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit FLT3 and CDK, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Uniqueness
7-(3-Fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoro and methyl groups enhance its stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H16FN3O |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
7-(3-fluoro-4-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16FN3O/c1-8-5-6-12(7-13(8)17)20-10(3)9(2)14-15(20)18-11(4)19-16(14)21/h5-7H,1-4H3,(H,18,19,21) |
InChI Key |
SWXCYBFBHOYHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=C2N=C(NC3=O)C)C)C)F |
Origin of Product |
United States |
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